8-(Trifluoromethyl)isoquinolin-4-amine
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Overview
Description
8-(Trifluoromethyl)isoquinolin-4-amine is a chemical compound with the molecular formula C10H7F3N2 and a molecular weight of 212.18 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to the isoquinoline ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
The synthesis of 8-(Trifluoromethyl)isoquinolin-4-amine typically involves multi-step organic reactions. One common method includes the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method involves the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation . These methods provide high yields and are efficient for industrial production.
Chemical Reactions Analysis
8-(Trifluoromethyl)isoquinolin-4-amine undergoes various chemical reactions, including:
Reduction: The compound can be reduced using suitable reducing agents, although specific conditions for this reaction are less commonly reported.
Substitution: It can participate in substitution reactions, particularly with electrophiles in the presence of catalysts like iron or copper.
Common reagents used in these reactions include lithium fluoride, magnesium chloride, and various palladium and copper catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-(Trifluoromethyl)isoquinolin-4-amine is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)isoquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with its targets . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
8-(Trifluoromethyl)isoquinolin-4-amine can be compared with other isoquinoline derivatives, such as:
Isoquinoline: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-Aminoisoquinoline: Similar structure but without the trifluoromethyl group, leading to different biological activities.
8-Methylisoquinolin-4-amine: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical behavior and applications.
The presence of the trifluoromethyl group in this compound makes it unique, providing enhanced stability and lipophilicity, which are advantageous in various research and industrial applications.
Properties
Molecular Formula |
C10H7F3N2 |
---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
8-(trifluoromethyl)isoquinolin-4-amine |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-2-6-7(8)4-15-5-9(6)14/h1-5H,14H2 |
InChI Key |
NJUHGCOOJPJGSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NC=C2C(=C1)C(F)(F)F)N |
Origin of Product |
United States |
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